6-Fluoro-4-methoxyquinoline

描述

BenchChem offers high-quality 6-Fluoro-4-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

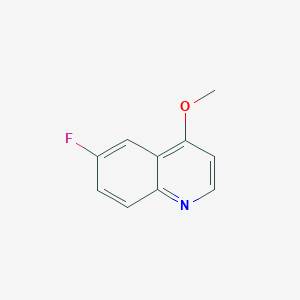

Structure

3D Structure

属性

IUPAC Name |

6-fluoro-4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJDENBNMSTOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=CC2=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613278 | |

| Record name | 6-Fluoro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61293-17-2 | |

| Record name | 6-Fluoro-4-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-4-methoxyquinoline

Foreword: The Strategic Importance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific investigation. Central to this endeavor is the comprehensive characterization of a compound's physicochemical properties. These intrinsic attributes govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers and drug development professionals, a deep understanding of these properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation development, and ultimately, clinical success.

This guide provides an in-depth technical overview of the core physicochemical properties of 6-Fluoro-4-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, and the introduction of a fluorine atom and a methoxy group can significantly modulate its biological activity and pharmacokinetic properties. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related analogs and established scientific principles to provide reliable predictions and detailed experimental protocols for its characterization. Our approach is grounded in the practical application of scientific theory, reflecting the decision-making process of a seasoned application scientist.

Molecular Structure and Core Attributes

6-Fluoro-4-methoxyquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key structural features are a fluorine atom at the 6-position and a methoxy group at the 4-position.

-

Molecular Formula: C₁₀H₈FNO

-

Molecular Weight: 177.18 g/mol

-

CAS Number: While a specific CAS number for 6-Fluoro-4-methoxyquinoline is not readily found, its precursors like 6-Fluoro-4-hydroxyquinoline (CAS No. 391-78-6) are documented[1].

-

Chemical Structure:

Caption: 2D structure of 6-Fluoro-4-methoxyquinoline.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 6-Fluoro-4-methoxyquinoline, based on data from analogous compounds and computational models. These values provide a crucial starting point for experimental design.

| Property | Predicted Value | Basis for Prediction and Scientific Rationale |

| Melting Point (°C) | 80 - 100 | The melting point of 6-methoxyquinoline is 18-20 °C, while that of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is significantly higher at 259-263 °C[2]. The introduction of a fluorine atom generally increases the melting point due to enhanced crystal lattice energy from dipole-dipole interactions. The 4-methoxy group may slightly lower it compared to a hydroxyl group. |

| Boiling Point (°C) | ~300 | The boiling point of 6-methoxyquinoline is 140-146 °C at 15 mmHg. The addition of fluorine will increase the boiling point due to increased molecular weight and polarity. |

| Aqueous Solubility | Sparingly Soluble | Quinolines are generally sparingly soluble in water[3]. The methoxy group can form hydrogen bonds with water, but the overall aromatic structure limits solubility. The fluorine atom can either slightly increase or decrease solubility depending on its position and the overall molecular context. |

| pKa (of the quinolinium ion) | 3.5 - 4.5 | The pKa of the quinolinium ion is around 4.9. The electron-withdrawing fluorine atom at the 6-position will decrease the basicity of the quinoline nitrogen, thus lowering the pKa. The 4-methoxy group is electron-donating by resonance but slightly electron-withdrawing by induction, leading to a complex effect that is predicted to result in a slightly lower pKa than unsubstituted quinoline. |

| LogP | 2.0 - 3.0 | The predicted XLogP3 for 6-methoxyquinoline is 2.2[3]. The addition of a fluorine atom generally increases the lipophilicity, suggesting a higher LogP value for 6-Fluoro-4-methoxyquinoline. |

Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating experimental protocols for the determination of the key physicochemical properties of 6-Fluoro-4-methoxyquinoline.

Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress and broaden the melting range.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry 6-Fluoro-4-methoxyquinoline is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is increased rapidly to about 15-20°C below the expected melting point.

-

The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded.

-

The melting range is reported as T₁ - T₂.

-

-

Self-Validation: The experiment should be repeated at least twice. The results should be consistent within 1°C. The apparatus should be calibrated using certified standards (e.g., benzophenone, caffeine).

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination

Causality: Solubility is a critical determinant of bioavailability. Poor aqueous solubility can lead to low absorption and therapeutic efficacy.

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: An excess amount of 6-Fluoro-4-methoxyquinoline is added to a known volume of purified water (or buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Self-Validation: A preliminary test should be conducted to ensure that the equilibration time is sufficient. The concentration of the dissolved compound should be measured at different time points (e.g., 24, 48, and 72 hours) to confirm that a plateau has been reached.

pKa Determination

Causality: The pKa dictates the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule affects its solubility, permeability, and interaction with biological targets.

Methodology: UV-Vis Spectrophotometry

-

Principle: The UV-Vis absorption spectrum of 6-Fluoro-4-methoxyquinoline is expected to differ between its neutral and protonated forms. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.

-

Procedure:

-

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol).

-

A series of buffers with known pH values (e.g., from pH 2 to 10) are prepared.

-

A small aliquot of the stock solution is added to each buffer to a constant final concentration.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the difference between the ionized and unionized species is maximal is plotted against pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

-

Self-Validation: The experiment should be performed at a constant ionic strength. The pKa can also be determined by titrimetric methods for confirmation.

LogP Determination

Causality: The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and distribution in the body.

Methodology: Shake-Flask Method (OECD Guideline 107)

-

System Preparation: n-Octanol and water (or a buffer, typically pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of 6-Fluoro-4-methoxyquinoline is dissolved in the n-octanol phase. This solution is then mixed with a known volume of the aqueous phase in a sealed container.

-

Equilibration: The mixture is agitated until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Self-Validation: The experiment should be performed with different initial concentrations of the compound to ensure that the LogP value is independent of concentration.

Caption: Key Physicochemical Properties and Their Significance.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

-

Aromatic Protons (δ 7.0-8.5 ppm): The protons on the quinoline ring will appear in this region. The proton at the 2-position is expected to be the most downfield. The fluorine at the 6-position will cause splitting of the adjacent protons (H-5 and H-7) with characteristic H-F coupling constants.

-

Methoxy Protons (δ ~4.0 ppm): A sharp singlet corresponding to the three protons of the methoxy group is expected.

¹³C NMR Spectroscopy

-

Aromatic Carbons (δ 100-160 ppm): The ten carbons of the quinoline ring system will resonate in this region. The carbon attached to the fluorine (C-6) will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbon attached to the methoxy group (C-4) will be significantly shielded.

-

Methoxy Carbon (δ ~55 ppm): The carbon of the methoxy group will appear in this region.

¹⁹F NMR Spectroscopy

-

A singlet is expected for the single fluorine atom. The chemical shift will be dependent on the solvent and reference standard used.

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic, from -OCH₃): ~2850-2960 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1500-1620 cm⁻¹ (multiple bands)

-

C-O stretching (aryl ether): ~1250 cm⁻¹ (strong)

-

C-F stretching: ~1100-1200 cm⁻¹

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent peak at m/z = 177 is expected, corresponding to the molecular weight of the compound. The presence of a single fluorine atom will not produce a characteristic isotopic pattern like chlorine or bromine.

-

Fragmentation: Common fragmentation patterns for quinolines include the loss of HCN. The methoxy group may be lost as a methyl radical (-15) or formaldehyde (-30).

Applications in Drug Discovery and Development

The physicochemical properties of 6-Fluoro-4-methoxyquinoline are directly relevant to its potential as a drug candidate.

-

Lipophilicity (LogP): A moderate LogP value (2-3) is often desirable for good oral absorption and cell membrane permeability.

-

Solubility: Adequate aqueous solubility is necessary for formulation and absorption. If solubility is low, formulation strategies such as salt formation or the use of solubilizing excipients may be required.

-

pKa: The pKa will determine the extent of ionization in different parts of the gastrointestinal tract, which in turn affects both solubility and permeability.

-

Fluorine Substitution: The presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa and binding affinity to target proteins.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated physicochemical properties of 6-Fluoro-4-methoxyquinoline. By leveraging data from analogous structures and outlining robust experimental protocols, we have established a solid foundation for the empirical characterization of this molecule. A thorough understanding of these properties is paramount for any research or development program involving this compound, as it will guide formulation, predict in vivo behavior, and ultimately contribute to the rational design of new therapeutic agents. The principles and methodologies detailed herein represent a best-practice approach to the physicochemical profiling of novel chemical entities in a drug discovery setting.

References

-

PubChem. 6-Methoxyquinoline. [Link]

Sources

A Technical Guide to the ¹³C NMR Spectroscopy of 6-Fluoro-4-methoxyquinoline

This guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 6-fluoro-4-methoxyquinoline. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification.

Introduction: The Significance of Spectroscopic Analysis

6-Fluoro-4-methoxyquinoline is a substituted heterocyclic compound of interest in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application, and ¹³C NMR spectroscopy serves as a definitive tool for this purpose. This technique provides a unique fingerprint of the carbon skeleton, revealing detailed information about the electronic environment of each carbon atom. The presence of both a fluorine and a methoxy substituent creates a distinct and predictable pattern of chemical shifts and coupling constants, which, when correctly interpreted, provide unambiguous structural verification.

Foundational Principles: Substituent Effects in Quinolines

The ¹³C NMR spectrum of 6-fluoro-4-methoxyquinoline is governed by the foundational structure of the quinoline ring system, modulated by the electronic effects of its substituents.

-

Quinoline Core: The basic quinoline structure consists of ten carbon atoms, eight of which are aromatic and typically resonate in the 120-150 ppm range. The two carbons at the ring junction (C-4a and C-8a) are quaternary and often show weaker signals.

-

Methoxy Group (-OCH₃): Located at the C-4 position, the methoxy group is a strong electron-donating group through resonance. This effect increases the electron density primarily at the ortho (C-3, C-4a) and para (C-2) positions, causing a significant downfield shift for the directly attached C-4 and influencing the shifts of neighboring carbons. The methoxy carbon itself appears as a sharp singlet around 55-60 ppm.

-

Fluorine Substituent (-F): Positioned at C-6, fluorine exerts a dual electronic influence. It is strongly electron-withdrawing inductively, which deshields nearby carbons. Simultaneously, it is electron-donating through resonance. The most prominent feature of the fluorine substituent is its scalar coupling (J-coupling) to carbon atoms, which splits the signals of nearby carbons into doublets or other multiplets.[1] The magnitude of the carbon-fluorine coupling constant (ⁿJCF) is dependent on the number of bonds separating the two nuclei and provides invaluable information for signal assignment.[2]

These combined effects result in a highly dispersed and informative ¹³C NMR spectrum that allows for the precise assignment of every carbon atom in the molecule.

Optimized Experimental Protocol

Acquiring a high-quality ¹³C NMR spectrum of 6-fluoro-4-methoxyquinoline requires careful consideration of experimental parameters. The following protocol is a validated starting point for achieving excellent resolution and signal-to-noise.

3.1. Sample Preparation

-

Solvent Selection: Dissolve approximately 15-25 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single carbon resonance at ~77.16 ppm, which serves as a convenient internal reference.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the 0 ppm reference.

3.2. NMR Spectrometer Configuration

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus: ¹³C

-

Temperature: 298 K (25 °C)

3.3. Data Acquisition Parameters

-

Pulse Program: zgpg30 - A standard 30° pulse experiment with proton decoupling to enhance signal and produce singlets for carbons not coupled to fluorine.

-

Spectral Width (SW): 240-250 ppm (e.g., -20 to 220 ppm) to ensure all carbon signals, including any potential impurities, are captured.

-

Acquisition Time (AQ): ~1.5 - 2.0 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (D1): 2.0 seconds. This delay allows for adequate relaxation of all carbons, especially quaternary carbons which have longer relaxation times, ensuring more accurate signal integration if needed.[3]

-

Number of Scans (NS): 1024 to 2048 scans. The number of scans should be adjusted to achieve a signal-to-noise ratio of at least 100:1 for the smallest peak of interest.

3.4. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening (LB) of 1.0-1.5 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Spectral Data Analysis and Interpretation

Table 1: Assigned ¹³C NMR Data for 6-Fluoro-4-methoxyquinoline (in CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (ⁿJCF, Hz) (Predicted) | Justification for Assignment |

| C-2 | ~150.0 | s | - | Downfield shift due to adjacent nitrogen. |

| C-3 | ~98.0 | s | - | Shielded by the electron-donating -OCH₃ group at C-4. |

| C-4 | ~163.0 | s | - | Significantly deshielded by the directly attached electronegative oxygen of the methoxy group. |

| C-4a | ~122.0 | d | ~10 Hz (³JCF) | Quaternary carbon, upfield of other quaternary carbons due to shielding effects. Shows small coupling to fluorine. |

| C-5 | ~119.0 | d | ~26 Hz (²JCF) | Shielded carbon adjacent to the fluorine-bearing carbon, exhibits a large two-bond C-F coupling. |

| C-6 | ~159.0 | d | ~250 Hz (¹JCF) | Directly attached to fluorine, resulting in a large downfield shift and a characteristic large one-bond C-F coupling. |

| C-7 | ~108.0 | d | ~23 Hz (²JCF) | Highly shielded carbon ortho to the fluorine, shows a large two-bond C-F coupling. |

| C-8 | ~132.0 | d | ~9 Hz (³JCF) | Deshielded relative to C-5 and C-7, shows a smaller three-bond C-F coupling. |

| C-8a | ~147.0 | d | ~5 Hz (⁴JCF) | Quaternary carbon deshielded by the ring nitrogen. Shows a small four-bond coupling to fluorine. |

| -OCH₃ | ~56.0 | s | - | Typical chemical shift for a methoxy group on an aromatic ring. |

Note: The predicted values are derived from spectral data of similar substituted quinolines and established principles of NMR spectroscopy. Actual experimental values may vary slightly.

Visualization of Structure-Spectra Relationships

To visually conceptualize the influence of the substituents on the carbon framework, the following diagram illustrates the key electronic effects that determine the observed ¹³C NMR spectrum.

Caption: Electronic influence of substituents on the ¹³C NMR shifts of 6-fluoro-4-methoxyquinoline.

Conclusion

The ¹³C NMR spectrum of 6-fluoro-4-methoxyquinoline is a powerful analytical tool that provides a wealth of structural information. The chemical shifts are dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing, coupling fluorine atom on the quinoline scaffold. A thorough understanding of these principles, combined with a robust experimental protocol, allows for confident and accurate structural assignment, which is a critical step in any chemical research or development workflow. For unambiguous assignment, especially of the quaternary carbons, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[6]

References

-

Oregon State University. ¹³C NMR Chemical Shift. [Link]

-

ResearchGate. ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

-

National Institutes of Health (NIH). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

ACD/Labs. A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. [Link]

-

Pakistan Journal of Scientific and Industrial Research. CARBON-I3 MAGNETIC RESONANCE CHEMICAL SHIFf ADDITIVITY RELATION SHIPS OF CLINICALLY USED FUROCOUMARINS AND FUROCHROMONES. [Link]

-

University of Colorado Boulder. ¹³C NMR Chemical Shift Table. [Link]

-

University of Ottawa NMR Facility Blog. ¹³C NMR of Fluorinated Organics. [Link]

-

Journal of Undergraduate Chemistry Research. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. [Link]

-

The Royal Society of Chemistry. Supporting Information For. [Link]

-

ResearchGate. 1H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. 6-Methoxyquinoline(5263-87-6) 13C NMR [m.chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

stability and storage of 6-Fluoro-4-methoxyquinoline

An In-depth Technical Guide to the Stability and Storage of 6-Fluoro-4-methoxyquinoline

Abstract

6-Fluoro-4-methoxyquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel therapeutic agents and functional materials is contingent upon its purity and integrity. This guide provides a comprehensive overview of the factors influencing the chemical stability of 6-Fluoro-4-methoxyquinoline and outlines field-proven protocols for its optimal storage and handling. By synthesizing data from structurally related compounds and foundational chemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals to ensure the long-term viability of this important chemical intermediate.

Introduction: The Imperative of Chemical Integrity

6-Fluoro-4-methoxyquinoline belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds that form the scaffold for numerous pharmaceuticals. The specific substitutions—a fluorine atom at the 6-position and a methoxy group at the 4-position—impart unique electronic properties that make it a valuable precursor in drug discovery. However, these same functional groups also represent potential sites for chemical degradation.

Understanding and controlling the stability of this reagent is not merely a matter of good laboratory practice; it is fundamental to ensuring the reproducibility of synthetic procedures and the validity of biological assays. Degradation of starting materials can lead to lower reaction yields, the formation of difficult-to-remove impurities, and misleading structure-activity relationship (SAR) data. This guide explains the causality behind degradation pathways and provides a self-validating system for storage and handling to preserve the chemical fidelity of 6-Fluoro-4-methoxyquinoline.

Physicochemical Profile and Inferred Properties

While specific experimental data for 6-Fluoro-4-methoxyquinoline is not extensively published, its properties can be reliably inferred from its structure and data on analogous compounds such as 6-methoxyquinoline and other substituted quinolines.

| Property | Inferred Value / Characteristic | Rationale & Key Considerations |

| Molecular Formula | C₁₀H₈FNO | Based on chemical structure. |

| Molecular Weight | 177.18 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid, ranging from off-white to yellow or orange powder/crystals. | Similar methoxyquinoline derivatives appear as solids with this color range. Color changes may indicate degradation or the presence of impurities. |

| Solubility | Expected to be soluble in organic solvents like alcohols, DMSO, and DMF. Low solubility in water is anticipated. | The aromatic quinoline core is hydrophobic, while the methoxy and fluoro groups add some polarity. |

| Thermal Stability | Stable at ambient temperatures. Decomposition is likely at elevated temperatures (e.g., >200°C), typical for aromatic heterocycles.[1] | The related compound 6-Methoxyquinoline-4-carboxylic acid shows decomposition at 280°C.[1] High temperatures can provide the energy to overcome activation barriers for decomposition reactions. |

| Chemical Reactivity | The quinoline nitrogen is basic. The methoxy group is a potential site for hydrolysis under strong acidic conditions. The aromatic ring system is susceptible to oxidation and photodecomposition. | Quinolines are generally incompatible with strong oxidizing agents.[2] Fluoroquinolone structures are known to be susceptible to photodegradation.[3][4] Ether linkages, such as the methoxy group, can be cleaved under certain conditions.[5] |

Core Stability Challenges and Degradation Pathways

The stability of 6-Fluoro-4-methoxyquinoline is primarily threatened by three factors: light, oxygen, and moisture (particularly at non-neutral pH).

Photostability

The quinoline ring system contains conjugated pi bonds that can absorb ultraviolet (UV) and, to some extent, visible light. This absorption can excite the molecule to a higher energy state, initiating degradation reactions.

-

Causality: Fluoroquinolone derivatives are well-documented as being photolabile.[3][4] Absorption of photons can lead to the formation of reactive intermediates, which may then dimerize, rearrange, or react with other molecules. Even exposure to standard laboratory room light can be sufficient to cause detectable degradation of some quinolones over time.[4]

-

Preventative Insight: The most direct way to prevent photodegradation is to eliminate light exposure. Using amber glass vials or wrapping containers in aluminum foil is a critical, non-negotiable step for both long-term storage and short-term handling on the bench.

Oxidative Stability

The electron-rich aromatic system of 6-Fluoro-4-methoxyquinoline can be susceptible to oxidation, especially in the presence of atmospheric oxygen over long periods.

-

Causality: Oxidation can lead to the formation of N-oxides from the quinoline nitrogen or hydroxylation of the aromatic ring.[6] These reactions are often catalyzed by trace metal impurities and can be accelerated by light or heat. The resulting byproducts can complicate subsequent reactions.

-

Preventative Insight: Storing the compound under an inert atmosphere, such as argon or nitrogen, displaces oxygen and effectively halts this degradation pathway. For high-purity samples intended for sensitive applications, this is a mandatory storage requirement.

Hydrolytic Stability

The 4-methoxy group represents a potential site for hydrolysis, which would yield 6-fluoro-4-hydroxyquinoline.

-

Causality: While the aryl ether linkage is generally stable, it can be cleaved under strong acidic conditions via an SN2 mechanism on the protonated ether.[7] While unlikely to occur with atmospheric moisture alone on the solid compound, storing solutions in protic solvents, especially if they are acidic or basic, can promote this degradation over time.

-

Preventative Insight: Store the compound in its solid, dry form. When preparing solutions, use high-purity, anhydrous aprotic solvents whenever possible. If aqueous or alcoholic solutions are necessary, they should be prepared fresh and used promptly. Buffering solutions to a neutral pH can also mitigate hydrolysis risk.

The following diagram illustrates the decision-making process for mitigating these stability risks.

Caption: Decision workflow for the optimal storage and handling of 6-Fluoro-4-methoxyquinoline.

Validated Storage and Handling Protocols

Adherence to a strict protocol is the most effective way to ensure the long-term stability of 6-Fluoro-4-methoxyquinoline.

Protocol 4.1: Long-Term Storage (Solid)

This protocol is designed for samples that will be stored for weeks, months, or years.

-

Container Selection: Use a clean, dry amber glass vial with a PTFE-lined screw cap. The amber color is essential to block UV and visible light.[4]

-

Inert Atmosphere: Place the vial in a desiccator or glove box with an inert atmosphere (Argon or Nitrogen).

-

Aliquotting: If the bulk container is large, aliquot the material into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric moisture and oxygen.

-

Atmosphere Purge: Before sealing, flush the headspace of the vial with a gentle stream of Argon or Nitrogen for 10-15 seconds.

-

Sealing: Tightly seal the cap. For extra protection, wrap the cap and neck of the vial with Parafilm®.

-

Labeling: Clearly label the vial with the compound name, date, and storage conditions.

-

Temperature: Store the sealed vial in a refrigerator at 2-8°C . Do not freeze, as this can introduce moisture through condensation upon removal.

Protocol 4.2: Handling for Experimental Use

-

Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to room temperature for at least 20-30 minutes. This is a critical step to prevent moisture from condensing on the cold solid.

-

Environment: Handle the solid in an area with low humidity. If the compound is highly sensitive or for a critical application, perform weighing and transfer inside a glove box or glove bag under an inert atmosphere.

-

Dispensing: Quickly weigh the desired amount of material and securely recap the stock vial immediately. If not in a glove box, consider briefly flushing the headspace with inert gas before re-sealing.

-

Light Protection: Keep the stock vial and the weighed sample protected from direct light at all times.

Protocol 4.3: Preparation and Storage of Solutions

Solutions are inherently less stable than the solid material.

-

Solvent Choice: Whenever possible, use high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Dioxane).

-

Fresh Preparation: The best practice is to prepare solutions fresh for each experiment.

-

Short-Term Solution Storage: If a stock solution must be stored, it should be for the shortest possible duration.

-

Place the solution in an amber glass vial.

-

Flush the headspace with Argon or Nitrogen.

-

Store refrigerated (2-8°C).

-

Recommendation: Use within 24-72 hours. For longer storage, perform a stability test using an analytical method like HPLC.

-

Methodology for Stability Assessment

A self-validating stability program involves periodically testing the purity of the stored material. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Protocol 5.1: HPLC-Based Purity Assay

-

Reference Standard: Upon receiving a new batch, immediately dissolve a small amount (e.g., 1 mg/mL in acetonitrile) and run an HPLC analysis to obtain a reference chromatogram (Time = 0).

-

Sample Preparation: Prepare a sample of the stored material at the same concentration as the reference standard.

-

HPLC Conditions (Typical Starting Point):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting gradient might be 10% to 90% Acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 320 nm, to be determined empirically).

-

Injection Volume: 10 µL.

-

-

Analysis: Compare the chromatogram of the stored sample to the T=0 reference.

-

Purity Calculation: Calculate the area percent of the main peak. A decrease of >2% often indicates significant degradation.

-

Impurity Profile: Look for the appearance of new peaks, which represent degradation products.

-

The workflow for this stability assessment is visualized below.

Caption: Experimental workflow for conducting a routine stability assessment using HPLC.

Conclusion

While 6-Fluoro-4-methoxyquinoline is a stable compound when handled correctly, its long-term integrity hinges on proactive measures against light, oxygen, and moisture. The protocols detailed in this guide—centered on storage in cold, dark, and inert conditions—provide a robust framework for preserving its purity. By understanding the chemical rationale behind these procedures and implementing a routine analytical validation program, researchers can ensure the reliability of their starting materials, leading to more consistent and reproducible scientific outcomes.

References

-

PubChem. (n.d.). 6-Methoxy-4-methylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

-

Reddit. (2022). Hydrolysis of Methoxy Group but not Methylenedioxy. Retrieved from [Link]

-

Lovering, A. M., et al. (2005). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

-

Montalvo, S., et al. (2021). Understanding the Role of Complexation of Fluoroquinolone and β-Lactam Antibiotics with Iron (III) on the Photodegradation under Solar Light and UVC Light. Molecules. Retrieved from [Link]

-

Al-Hadiya, B. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

Onodera, K., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

Mechanisms of Action. (2011). Fluoroquinolones: Mechanisms of Action and Resistance. Retrieved from [Link]

-

Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2005). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]

-

Torniainen, K., et al. (1996). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

-

Di Meo, F., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemos.de [chemos.de]

- 3. academic.oup.com [academic.oup.com]

- 4. Photodegradation of some quinolones used as antimicrobial therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 6. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 6-Fluoro-4-methoxyquinoline: Synthesis, Characterization, and Sourcing Strategies for a Niche Research Chemical

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide addresses the acquisition and utilization of 6-Fluoro-4-methoxyquinoline, a specialized heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Acknowledging its limited commercial availability, this document provides practical strategies for its synthesis, detailed analytical protocols for its characterization, and an overview of a commercially available, structurally related alternative.

Navigating the Scarcity: Availability and Sourcing

For researchers whose projects necessitate this precise molecular scaffold, in-house synthesis or engagement with a custom synthesis provider are the most viable routes of acquisition. The following sections of this guide are dedicated to empowering researchers with the knowledge to pursue these avenues effectively.

In-House Synthesis: A Practical Approach

While a direct synthesis for 6-Fluoro-4-methoxyquinoline is not prominently documented, a robust and scalable two-step synthesis for the closely related isomer, 3-Fluoro-6-methoxyquinoline , has been reported and provides a valuable template.[1][2][3] This process involves a cyclization reaction followed by hydrogenolysis.

Synthetic Workflow Overview

Caption: Two-step synthesis of 3-Fluoro-6-methoxyquinoline.

Detailed Experimental Protocol: Synthesis of 3-Fluoro-6-methoxyquinoline

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline [1]

-

To a reflux condenser-equipped reaction vessel, add p-anisidine and 2-fluoromalonic acid.

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

After cooling to room temperature, carefully quench the reaction mixture with ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline.

Step 2: Synthesis of 3-Fluoro-6-methoxyquinoline [1]

-

Dissolve the 2,4-dichloro-3-fluoro-6-methoxyquinoline intermediate in a suitable solvent such as methanol.

-

Add a catalytic amount of Raney nickel.

-

Subject the mixture to hydrogenolysis in a hydrogenation apparatus under a hydrogen atmosphere.

-

Monitor the reaction until completion.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 3-fluoro-6-methoxyquinoline.

A Commercially Available Alternative: 4-chloro-7-fluoro-6-methoxyquinoline

For research applications where the precise substitution pattern is not an absolute requirement, the structurally related compound 4-chloro-7-fluoro-6-methoxyquinoline (CAS No. 25759-94-8) is commercially available and may serve as a suitable alternative.

| Supplier | Product Number | Purity/Specification | Availability |

| BLD Pharm | BD12345 | - | - |

| Biosynth | ABA75994 | - | 3-4 weeks |

| J&K Scientific | 25759-94-8 | - | - |

| Echemi | - | Reagent Grade | - |

Analytical Characterization: Ensuring Quality and Identity

Whether synthesizing in-house or procuring a commercial alternative, rigorous analytical characterization is essential to confirm the identity, purity, and integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary technique for structural elucidation. For fluorinated quinolines, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

-

¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include those for the methoxy group and aromatic protons, with splitting patterns influenced by fluorine-proton coupling.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

¹⁹F NMR: Directly observes the fluorine atom, providing information about its chemical environment.

Typical NMR Data Acquisition:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.

General HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm).

-

Injection Volume: 10 µL.

-

Analysis: The purity is determined by the peak area percentage of the main component.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound, confirming its elemental composition.

Typical MS Analysis:

-

Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.

-

Analysis Mode: Can be run in either positive or negative ion mode.

-

Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion peak should correspond to the calculated molecular weight of the target compound.

Applications in Research and Drug Discovery

Fluorinated quinolines are a well-established class of compounds in medicinal chemistry, primarily known for their antibacterial properties.[4] The introduction of a fluorine atom can enhance metabolic stability and binding affinity.[4]

Potential as Antibacterial Agents

Many fluoroquinolone antibiotics exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[5][][7]

Caption: Mechanism of action of fluoroquinolone antibiotics.

Other Potential Therapeutic Areas

Beyond their antibacterial activity, quinoline derivatives are being investigated for their potential as:

Safety and Handling

Derivatives of methoxyquinoline should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for 6-Fluoro-4-methoxyquinoline is not available, the safety precautions for related compounds provide guidance.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

References

-

PubChem. 6-Methoxyquinoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

- Google Patents. Method for synthetizing 6-methoxyquinoline.

-

J&K Scientific. 4-Chloro-7-fluoro-6-methoxyquinoline. [Link]

-

Cantera. Viewing a reaction path diagram. [Link]

-

National Center for Biotechnology Information. Mechanism of action of and resistance to quinolones. [Link]

-

GovInfo. Thermochemical and chemical kinetic data for fluorinated hydrocarbons. [Link]

-

ACS Publications. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

-

Semantic Scholar. Thermochemical and chemical kinetic data for fluorinated hydrocarbons. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

YouTube. Graphviz tutorial. [Link]

-

Metadate. 6-Methoxyquinoline: Comprehensive Overview and Applications. [Link]

-

National Center for Biotechnology Information. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. [Link]

-

Graphviz. Drawing graphs with dot. [Link]

-

PubMed. Analysis of fluorinated compounds by micellar electrokinetic chromatography - mass spectrometry. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. [Link]

-

ResearchGate. The mechanism of action of antibacterial (fluoro)quinolones. [Link]

-

MDPI. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. [Link]

-

Sketchviz. Guide to Flowcharts in Graphviz. [Link]

-

ACS Publications. Mechanism of Quinolone Action and Resistance. [Link]

-

Graphviz. User Guide. [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

-

ResearchGate. Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. chemos.de [chemos.de]

The Strategic Deployment of 6-Fluoro-4-methoxyquinoline in Modern Medicinal Chemistry: Applications and Protocols

Introduction: The Quinoline Scaffold and the Rise of Fluorine in Drug Design

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic incorporation of a fluorine atom, particularly at the 6-position, has been a transformative development in the evolution of quinoline-based therapeutics.[2] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[2]

This guide focuses on a specific, yet highly versatile building block: 6-fluoro-4-methoxyquinoline . This scaffold combines the advantageous properties of the 6-fluoroquinoline core with a 4-methoxy group, which serves as a key synthetic handle for further molecular elaboration. The 4-methoxy group can be readily converted to a 4-hydroxyquinoline or a 4-quinolone, a critical pharmacophore in many antibacterial agents.[3][4] Alternatively, it can be a precursor for nucleophilic aromatic substitution reactions. Understanding the synthesis, reactivity, and strategic application of 6-fluoro-4-methoxyquinoline is therefore of significant interest to researchers in drug discovery and development.

Synthesis of the 6-Fluoro-4-methoxyquinoline Scaffold

The synthesis of 6-fluoro-4-methoxyquinoline can be approached through several established methods for quinoline ring formation, followed by functional group interconversion. A common and adaptable strategy is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

Protocol 1: Synthesis of 6-Fluoro-4-hydroxyquinoline via Conrad-Limpach Cyclization

This protocol outlines the synthesis of the precursor 6-fluoro-4-hydroxyquinoline, which can be subsequently methylated to yield the target compound.

Rationale: This two-step, one-pot procedure begins with the formation of an enaminone from 4-fluoroaniline and diethyl malonate. The subsequent high-temperature cyclization is a pericyclic reaction that forms the quinoline core. Dowtherm A is used as a high-boiling solvent to achieve the necessary temperature for the ring-closing reaction.

Materials:

-

4-fluoroaniline

-

Diethyl malonate

-

Dowtherm A (eutectic mixture of diphenyl and diphenyl ether)

-

Ethanol

-

Petroleum ether

-

Decolorizing carbon

-

Standard laboratory glassware for high-temperature reactions

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 1.0 equivalent of 4-fluoroaniline and 1.1 equivalents of diethyl malonate in a minimal amount of ethanol. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. Once the theoretical amount of water has been collected, allow the reaction to cool slightly.

-

Cyclization: Carefully add the reaction mixture to a pre-heated solution of Dowtherm A (approximately 10 volumes) at 250-260 °C in a three-necked flask equipped with a mechanical stirrer and a condenser for distillation.

-

Ethanol will distill off as the reaction proceeds. Maintain the temperature for 15-20 minutes after the addition is complete.[5]

-

Allow the mixture to cool to below 100 °C, at which point the product will begin to precipitate as a solid.

-

Add petroleum ether to the cooled mixture to fully precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with petroleum ether to remove the Dowtherm A.

-

Purification: The crude 6-fluoro-4-hydroxyquinoline can be purified by recrystallization from a large volume of boiling water or ethanol, using decolorizing carbon to remove colored impurities.[5]

Protocol 2: O-Methylation to 6-Fluoro-4-methoxyquinoline

Rationale: The hydroxyl group of 6-fluoro-4-hydroxyquinoline can be readily methylated using a variety of reagents. This protocol uses dimethyl sulfate, a potent and cost-effective methylating agent. The reaction is performed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

Materials:

-

6-fluoro-4-hydroxyquinoline

-

Dimethyl sulfate (Caution: toxic and corrosive)

-

Sodium hydroxide or potassium carbonate

-

Acetone or N,N-dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 6-fluoro-4-hydroxyquinoline (1.0 equivalent) in acetone or DMF in a round-bottom flask.

-

Add a suitable base, such as potassium carbonate (2.0-3.0 equivalents) or sodium hydroxide (1.1 equivalents).

-

Stir the suspension vigorously and add dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Key Reactions and Medicinal Chemistry Applications

The 6-fluoro-4-methoxyquinoline scaffold is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The following sections detail key reactions and their applications.

Demethylation to 4-Quinolones: Accessing the Fluoroquinolone Core

The conversion of the 4-methoxy group to a 4-quinolone (or its tautomer, 4-hydroxyquinoline) is a cornerstone of its utility, particularly in the synthesis of antibacterial agents.[2][3]

Mechanism: The demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The reaction proceeds via protonation or coordination to the methoxy oxygen, followed by nucleophilic attack by a bromide ion on the methyl group (an SN2 reaction).

DOT Diagram: Demethylation of 6-Fluoro-4-methoxyquinoline

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

6-Fluoro-4-methoxyquinoline: A Privileged Scaffold for the Design of Next-Generation Therapeutics

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of clinically successful drugs.[1] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, enabling high-affinity interactions with a diverse range of biological targets. From the historic antimalarial quinine to modern targeted cancer therapies, the quinoline core has consistently demonstrated its therapeutic potential.[1][2] This guide focuses on a particularly promising, yet underexplored, derivative: 6-fluoro-4-methoxyquinoline . The strategic placement of a fluorine atom at the 6-position and a methoxy group at the 4-position imparts unique electronic and steric properties, offering a compelling foundation for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the 6-fluoro-4-methoxyquinoline scaffold, from its synthesis to its potential applications in oncology and infectious diseases. The protocols and insights presented herein are grounded in established scientific principles and supported by authoritative literature, aiming to empower researchers to harness the full potential of this promising molecular framework.

Rationale for the 6-Fluoro-4-methoxy Substitution Pattern

The efficacy of a drug molecule is intricately linked to its structure. The choice of the 6-fluoro and 4-methoxy substitutions on the quinoline scaffold is a deliberate design strategy rooted in fundamental principles of medicinal chemistry.

-

The Role of the 6-Fluoro Group: The introduction of a fluorine atom at the 6-position is a well-established strategy in the development of quinolone and fluoroquinolone antibiotics.[3] This substitution has been shown to significantly enhance antimicrobial activity.[3] In the context of anticancer agents, the fluorine atom can modulate the electronic properties of the aromatic system, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

-

The Impact of the 4-Methoxy Group: The 4-position of the quinoline ring is a critical site for interaction with the hinge region of many protein kinases, a key target class in oncology.[4] While many potent inhibitors feature a 4-anilino substitution, the 4-methoxy group offers a smaller, more rigid alternative. This can lead to improved selectivity and a different spectrum of kinase inhibition. Furthermore, the methoxy group can act as a hydrogen bond acceptor and influence the overall solubility and pharmacokinetic properties of the molecule.

The combination of these two substituents creates a unique electronic and steric landscape, offering a distinct advantage in the design of targeted therapies.

Synthetic Strategies and Protocols

The synthesis of the 6-fluoro-4-methoxyquinoline core and its derivatives is a critical first step in any drug discovery program. While a direct, one-pot synthesis of the target scaffold may not be readily available in the literature, a robust and adaptable multi-step synthesis can be devised based on established quinoline synthetic methodologies. The following protocols provide a logical and experimentally validated approach.

Protocol 1: Synthesis of 6-Fluoro-4-chloroquinoline (Intermediate)

A common and effective strategy for the synthesis of 4-substituted quinolines is through a 4-chloroquinoline intermediate. This intermediate is readily prepared from the corresponding 4-hydroxyquinoline, which can be synthesized via a Conrad-Limpach or Gould-Jacobs reaction.

Reaction Scheme:

Step-by-Step Procedure:

-

Synthesis of Diethyl (4-fluoroanilino)methylenemalonate:

-

In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-110 °C for 2 hours.

-

Cool the reaction mixture to room temperature. The resulting product can often be used in the next step without further purification.

-

-

Cyclization to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate:

-

Hydrolysis to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid:

-

Suspend the ethyl ester in a solution of sodium hydroxide (2.0 eq) in water/ethanol.

-

Reflux the mixture for 2-3 hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry.

-

-

Decarboxylation to 6-Fluoro-4-hydroxyquinoline:

-

Heat the carboxylic acid in a high-boiling solvent like diphenyl ether at 250-260 °C until gas evolution ceases.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry.

-

-

Chlorination to 6-Fluoro-4-chloroquinoline:

-

Suspend the 6-fluoro-4-hydroxyquinoline in phosphorus oxychloride (POCl₃) (5-10 eq).[6]

-

Heat the mixture at reflux for 2-3 hours.[6]

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize with a sodium bicarbonate solution and extract with dichloromethane.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired 6-fluoro-4-chloroquinoline.

-

Protocol 2: Synthesis of 6-Fluoro-4-methoxyquinoline

The conversion of the 4-chloroquinoline intermediate to the final 4-methoxyquinoline product is a straightforward nucleophilic aromatic substitution reaction.

Reaction Scheme:

Step-by-Step Procedure:

-

Reaction Setup:

-

Dissolve 6-fluoro-4-chloroquinoline (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Add a solution of sodium methoxide in methanol (1.5-2.0 eq).

-

-

Reaction Conditions:

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the pure 6-fluoro-4-methoxyquinoline.

-

Applications in Drug Design: Targeting Cancer and Infectious Diseases

The 6-fluoro-4-methoxyquinoline scaffold holds significant promise in two major therapeutic areas: oncology and infectious diseases. Its structural features make it an ideal starting point for the development of potent and selective inhibitors of key enzymes implicated in these diseases.

Anticancer Applications: A Focus on Kinase Inhibition

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The quinoline scaffold has been extensively explored for the development of kinase inhibitors, with several approved drugs targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[8]

Mechanism of Action: Targeting EGFR and HER2 Signaling Pathways

EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases.[9] Upon activation, they trigger downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[2][10] Quinoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation and activation of downstream signaling molecules.[6]

Structure-Activity Relationship (SAR) and Cytotoxicity Data

While specific IC₅₀ values for 6-fluoro-4-methoxyquinoline derivatives are not extensively reported, we can infer potential activity from related compounds. For instance, 4-anilinoquinoline derivatives have shown potent anticancer activity. The replacement of the larger anilino group with a smaller methoxy group at the 4-position could lead to enhanced selectivity for specific kinases.

| Compound Class | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilinoquinoline | 7-Fluoro | BGC-823 (Gastric) | 3.63 - 11.10 | [4] |

| 2-Morpholino-4-anilinoquinoline | Various | HepG2 (Liver) | 8.50 - 12.76 | [11] |

| Pyrazolo[4,3-f]quinoline | Various | NUGC-3 (Gastric) | < 8 | [12] |

These data suggest that the quinoline scaffold is a potent cytotoxic agent. The introduction of a 6-fluoro group is generally associated with increased activity. Further derivatization of the 6-fluoro-4-methoxyquinoline scaffold, for example, by introducing side chains at other positions, could lead to the development of highly potent and selective anticancer agents.

Antibacterial Applications: Targeting Bacterial Topoisomerases

The fluoroquinolone class of antibiotics, which are structurally related to the 6-fluoro-4-methoxyquinoline scaffold, are highly effective antibacterial agents. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[13] These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones bind to the complex of DNA and these enzymes, trapping it in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks and ultimately cell death. The 6-fluoro substituent is known to be crucial for the potent inhibition of these enzymes.

Minimum Inhibitory Concentration (MIC) Data

A study on novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV provides compelling evidence for the antibacterial potential of this scaffold.

| Compound | Target Organism | MIC₉₀ (µg/mL) | Reference |

| Compound 14 (a 3-fluoro-6-methoxyquinoline derivative) | Staphylococcus aureus | 0.125 | [13] |

This result highlights the potent antibacterial activity of the fluoro-methoxy quinoline scaffold, making it a promising starting point for the development of new antibiotics to combat drug-resistant bacteria.

Pharmacokinetic Profile: Considerations for Drug Development

A successful drug candidate must not only be potent but also possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). While experimental ADME data for 6-fluoro-4-methoxyquinoline is limited, in silico predictions can provide valuable insights.

ADME Predictions for Fluoro-Methoxy Quinoline Derivatives

Computational tools can predict key ADME parameters based on the chemical structure of a compound.

| Parameter | Predicted Value | Implication for Drug-likeness |

| Absorption | High | Good oral bioavailability is likely. |

| Distribution | Moderate to High | The compound is expected to distribute well into tissues. |

| Metabolism | Potential for CYP-mediated metabolism | The methoxy group may be a site of O-demethylation. The fluoro group can enhance metabolic stability. |

| Excretion | Likely renal and/or biliary | The route of excretion will depend on the overall polarity of the final drug molecule. |

In silico ADME predictions for related quinoline derivatives have shown promising drug-like properties.[1][11] These predictions suggest that the 6-fluoro-4-methoxyquinoline scaffold has a good starting point for optimization into a drug candidate with a favorable pharmacokinetic profile.

Experimental Protocols for Biological Evaluation

To fully characterize the therapeutic potential of novel 6-fluoro-4-methoxyquinoline derivatives, a series of in vitro biological assays are essential.

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

-

Add the compound solutions to the wells and incubate for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Protocol 4: In Vitro Antibacterial Activity Assessment (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Procedure:

-

Compound Preparation:

-

Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

-

Bacterial Inoculation:

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Add the bacterial suspension to each well.

-

-

Incubation:

-

Incubate the plates at 37 °C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

The 6-fluoro-4-methoxyquinoline scaffold represents a highly promising platform for the design and development of novel therapeutic agents. Its unique substitution pattern confers advantageous properties for targeting key enzymes in cancer and infectious diseases. The synthetic routes outlined in this guide provide a practical approach for accessing this core structure and its derivatives.

Future research should focus on:

-

Library Synthesis: The synthesis of a diverse library of 6-fluoro-4-methoxyquinoline derivatives with various substitutions at other positions of the quinoline ring.

-

High-Throughput Screening: Screening of this library against a panel of cancer cell lines and pathogenic bacteria to identify lead compounds.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action of the most potent compounds.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the in vivo efficacy and ADME properties of lead candidates in relevant animal models.

By systematically exploring the chemical space around the 6-fluoro-4-methoxyquinoline scaffold, there is a significant opportunity to discover and develop next-generation drugs with improved efficacy and safety profiles for the treatment of cancer and infectious diseases.

References

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (URL: [Link])

-

A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC. (URL: [Link])

-

Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (URL: [Link])

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL: [Link])

-

DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines | Aina. (URL: [Link])

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (URL: [Link])

-

Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC - PubMed Central. (URL: [Link])

-

nucleophilic substitution of 4-chloroquinoline 1-oxide and. (URL: [Link])

-

In silico ADME prediction results of the final compounds. - ResearchGate. (URL: [Link])

-

The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC. (URL: [Link])

-

An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed. (URL: [Link])

-

Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (URL: [Link])

-

Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. (URL: [Link])

-

Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer - MDPI. (URL: [Link])

-

Epidermal growth factor receptor - Wikipedia. (URL: [Link])

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (URL: [Link])

-

Some FDA-approved quinoline antibiotics and EGFR TK inhibitors, with... - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (URL: [Link])

Sources

- 1. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]

Application and Protocols for the Investigation of 6-Fluoro-4-methoxyquinoline in Cancer Cell Lines

Introduction: The Quinoline Scaffold in Oncology and the Emergence of 6-Fluoro-4-methoxyquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including notable anticancer properties.[1] Quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, such as inhibition of topoisomerase I, interference with tubulin polymerization, and modulation of critical signaling pathways involving kinases like EGFR and VEGFR.[1] The strategic placement of substituents on the quinoline core can significantly influence the compound's potency, selectivity, and pharmacological profile. For instance, fluorination at the C6 and C7 positions has been shown to enhance antimicrobial and anticancer activities in several quinoline-based compounds.[2][3]